molecular formula C22H57NO7Si5 B12566813 3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine

3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine

Cat. No.: B12566813
M. Wt: 588.1 g/mol
InChI Key: ITADNSURISDPLT-UHFFFAOYSA-N
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Description

The compound 3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine is a highly branched organosilicon amine characterized by a polyhedral oligomeric silyl ether (POSSE) architecture. Its structure integrates multiple silyloxy groups (e.g., dimethyl(trimethylsilyloxy)silyl, methyl-trimethylsilyloxysilyl) interconnected via ether-linked propyl chains and terminated with a primary amine group. This design confers unique physicochemical properties, including high hydrophobicity, thermal stability, and reactivity toward silanol groups, making it suitable for applications in surface functionalization, polymer crosslinking, and hybrid material synthesis .

Properties

Molecular Formula

C22H57NO7Si5

Molecular Weight

588.1 g/mol

IUPAC Name

3-[[[dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine

InChI

InChI=1S/C22H57NO7Si5/c1-22(24-2)21-26-18-17-25-16-14-20-35(12,29-33(9,10)27-31(3,4)5)30-34(11,19-13-15-23)28-32(6,7)8/h22H,13-21,23H2,1-12H3

InChI Key

ITADNSURISDPLT-UHFFFAOYSA-N

Canonical SMILES

CC(COCCOCCC[Si](C)(O[Si](C)(C)O[Si](C)(C)C)O[Si](C)(CCCN)O[Si](C)(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine typically involves multiple steps. The process begins with the preparation of intermediate silanes, which are then subjected to various silylation reactions. These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale silylation processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The silyloxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The silyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.

Scientific Research Applications

Silane Coupling Agent

This compound acts as an effective silane coupling agent, enhancing the adhesion between organic materials and inorganic substrates. It is widely used in:

  • Composite Materials : Improving the mechanical properties of polymer composites by promoting better bonding between the matrix and filler materials.
  • Coatings : Enhancing the durability and performance of coatings applied to metals, glass, and ceramics.

Biomedical Applications

In the biomedical field, this silane is utilized for:

  • Surface Modification of Biomaterials : It modifies surfaces to improve biocompatibility and reduce protein adsorption, which is crucial for implants and devices.
  • Drug Delivery Systems : Its siloxane structure allows for the development of novel drug delivery systems that can be tailored for controlled release applications.

Adhesives and Sealants

The compound serves as a critical component in formulating adhesives and sealants that require strong bonding capabilities in challenging environments (e.g., moisture resistance).

Hydrogel Production

Recent studies have indicated its potential in producing hydrogels for applications such as contact lenses. The compound's ability to form crosslinked networks enhances the mechanical properties and water retention capabilities of hydrogels .

Case Studies

StudyApplicationFindings
Study on Composite Materials Use as a coupling agent in polymer compositesDemonstrated significant improvement in tensile strength and thermal stability when incorporated into epoxy resins .
Biomedical Surface Modification Coating for medical implantsShowed reduced bacterial adhesion and improved cell attachment compared to unmodified surfaces .
Hydrogel Contact Lenses Hydrogel productionSuccessfully produced hydrogels with enhanced mechanical properties suitable for long-term wear .

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The silyloxy groups can form stable bonds with other molecules, facilitating the formation of complex structures. This interaction is crucial in applications such as drug delivery, where the compound can help transport active ingredients to specific sites within the body.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Organosilicon Amines

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Multiple silyloxy groups, ether-linked propyl chains, primary amine Not explicitly provided ~800–1,000 (estimated)
3-(Trimethoxysilyl)-1-propanamine Single trimethoxysilyl group, primary amine C₆H₁₇NO₃Si 179.29
3-[Tris(trimethylsiloxy)silyl]propylamine Tris(trimethylsiloxy)silyl group, primary amine C₁₂H₃₅NO₃Si₄ 353.75
3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine (CAS 106214-84-0) Branched dimethylsilyl-oxy chains, dual primary amines C₁₂H₃₄N₂O₂Si₃ 354.73
Bis(trimethoxysilylpropyl)amine Dual trimethoxysilyl groups, secondary amine C₁₂H₃₀N₂O₆Si₂ 386.63

Key Observations :

  • The target compound’s multiple silyloxy groups and ether linkages distinguish it from simpler mono- or bis-silylated amines (e.g., 3-(trimethoxysilyl)-1-propanamine) .
  • Compared to 3-[tris(trimethylsiloxy)silyl]propylamine (MW 353.75), the target’s extended siloxane-ether framework likely increases molecular weight significantly (~800–1,000 g/mol) .
  • Unlike CAS 106214-84-0 , which features dual amines and shorter dimethylsilyl chains, the target compound has a single amine but greater steric bulk due to its branched silyloxy-ether motifs .

Key Observations :

  • The target compound’s synthesis is more complex than that of 3-(trimethoxysilyl)-1-propanamine or bis(trimethoxysilylpropyl)amine , requiring precise control over silylation and etherification steps .
  • Its non-hydrolyzable silyloxy groups contrast with hydrolytically reactive trimethoxysilyl derivatives, limiting its use in aqueous environments but improving stability in anhydrous applications .

Analytical Characterization

Table 3: Spectroscopic and Mass Spectrometry Data

Compound Name NMR Shifts (¹H, δ ppm) MS/MS Fragmentation Patterns Reference
Target Compound Expected peaks: 0.1–0.3 (Si-CH₃), 1.4–1.7 (propyl CH₂), 3.3–3.7 (ether OCH₂, NH₂) High-mass parent ion; siloxane cluster fragments
3-(Trimethoxysilyl)-1-propanamine 0.6 (Si-CH₂), 1.6 (NH₂), 3.2 (OCH₃), 3.4 (CH₂NH₂) m/z 179 [M+H]⁺; trimethoxy fragments
3-[Tris(trimethylsiloxy)silyl]propylamine 0.1 (Si-CH₃), 1.5 (CH₂NH₂), 3.3 (NH₂) m/z 354 [M+H]⁺; tris(trimethylsiloxy) fragments

Key Observations :

  • The target compound’s ¹H NMR would show distinct siloxane-associated methyl groups (δ 0.1–0.3 ppm) and overlapping ether/amine signals (δ 3.3–3.7 ppm), differentiating it from simpler analogs .
  • LC-MS/MS analysis would reveal a high molecular ion with siloxane-specific fragmentation (e.g., loss of -OSi(CH₃)₃ groups), contrasting with the trimethoxy-dominated patterns of 3-(trimethoxysilyl)-1-propanamine .

Key Observations :

  • The target compound’s multi-site silyloxy groups enable superior crosslinking in polymers compared to mono-silylated amines .
  • Unlike bis(trimethoxysilylpropyl)amine , which enhances mechanical properties in composites, the target’s steric bulk may limit penetration into dense matrices but improve surface coverage .

Biological Activity

The compound 3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine is a silane-based compound characterized by its complex structure and potential applications in various fields, including materials science and biochemistry. This article focuses on its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C22H57NO7Si5C_{22}H_{57}NO_7Si_5, and it features multiple silyl groups that enhance its hydrophobic properties and stability in various environments. The presence of functional groups such as amines and ethers suggests potential reactivity in biological systems.

PropertyValue
Molecular Weight382.716 g/mol
DensityNot available
Boiling PointNot available
Flash PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. The silyl groups may facilitate the formation of siloxane networks that can mimic biological structures, potentially leading to unique interactions with cellular components.

Case Studies

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Cell Membrane InteractionAlters membrane fluidity; enhances permeability
Antimicrobial ActivityDisrupts bacterial cell walls
BiocompatibilityFavorable profiles for medical applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various silane precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.

Toxicological Assessment

Toxicological studies are essential for determining the safety profile of the compound. Initial findings suggest low toxicity levels; however, comprehensive studies are required to evaluate long-term effects and environmental impact.

Future Directions

Ongoing research aims to explore the full potential of this compound in biomedical applications, particularly in drug delivery systems and as a component in biomaterials. Further studies are needed to elucidate its mechanisms of action at the molecular level.

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